4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Description
This compound belongs to the pyrazolo[3,4-b]pyridin-6-one class, characterized by a fused bicyclic core with a ketone group at position 6. The 2-ethoxyphenyl substituent at position 4 and phenyl group at position 3 contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
4-(2-ethoxyphenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-25-16-11-7-6-10-14(16)15-12-17(24)21-20-18(15)19(22-23-20)13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTXLZKMWKGJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact. The purification process often includes recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nitration can be performed using nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for further research in drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. These include anti-inflammatory, anti-cancer, and antimicrobial activities. The compound’s ability to modulate biological pathways is of particular interest in the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its applications in material science are still being explored, but initial results are promising.
Mechanism of Action
The mechanism by which 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their differences are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Physicochemical Properties: The 2-ethoxyphenyl group in the target compound introduces moderate lipophilicity (estimated logP ~3.5), comparable to the 4-chlorophenyl analog (logP 3.8) but higher than the polar 3,4-dimethoxyphenyl derivative (logP 2.1) .
Synthetic Methodologies :
- The target compound is likely synthesized via one-pot multicomponent reactions in ionic liquids (e.g., [bmim][BF4]), a method validated for analogs in and . This approach offers high yields and regioselectivity compared to traditional reflux methods .
- Substituents like ethoxy or chloro groups require careful optimization of reaction conditions (e.g., temperature, catalyst) to avoid side reactions .
The 5-cyano-substituted analog 8a exhibits a lower melting point (134–136°C), likely due to reduced crystallinity from the cyano group, which may influence pharmacokinetics .
Spectroscopic Data :
- IR and NMR spectra of analogs (e.g., 4b, 4d) show characteristic peaks for carbonyl (1640–1680 cm⁻¹) and aromatic C–H stretching (3050–3100 cm⁻¹). The target compound’s ¹³C NMR would likely display signals near δ 160–163 ppm for the ketone group, similar to 4h .
Biological Activity
The compound 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a member of the pyrazolo-pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 284.37 g/mol. The structure features a fused pyrazolo-pyridine core that is known for its potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, research indicates that certain analogs can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The mechanism often involves the modulation of Bcl-2 family proteins and caspase activation.
Case Study:
A study conducted by Conde-Ceide et al. highlighted a series of pyrazolo[1,5-a]pyrazin-4-one derivatives that showed efficacy as mGlu5 receptor-positive allosteric modulators in preclinical models of schizophrenia. This suggests a broader pharmacological profile for compounds within this chemical class .
Anti-inflammatory Effects
Compounds similar to this compound have been researched for their anti-inflammatory properties. These compounds can inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators.
Research Findings:
In vitro studies have shown that derivatives can inhibit COX-2 activity significantly more than COX-1, suggesting a selective anti-inflammatory effect that could minimize gastrointestinal side effects associated with non-selective NSAIDs .
Neuroprotective Properties
The neuroprotective potential of pyrazolo[3,4-b]pyridine derivatives has been explored in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and excitotoxicity.
Evidence:
Research indicates that certain derivatives can enhance neuronal survival and reduce apoptosis in models of Alzheimer's disease by modulating signaling pathways involved in cell survival .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for evaluating its efficacy and safety.
| Parameter | Value |
|---|---|
| Molecular Weight | 284.37 g/mol |
| LogP | 3.624 |
| Solubility | Moderate |
| Bioavailability | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
